1-{2-[2-Hydroxy-3-(isopropylamino)propoxy]-4,6-dimethylphenyl}ethanone
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Overview
Description
1-{2-[2-Hydroxy-3-(isopropylamino)propoxy]-4,6-dimethylphenyl}ethanone is a complex organic compound with the molecular formula C16H25NO3 It is known for its unique structure, which includes a hydroxy group, an isopropylamino group, and a dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-[2-Hydroxy-3-(isopropylamino)propoxy]-4,6-dimethylphenyl}ethanone typically involves multiple steps. One common method includes the reaction of 4,6-dimethyl-2-hydroxyacetophenone with isopropylamine in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of reaction parameters such as temperature, pressure, and pH to maximize yield and minimize impurities. The use of continuous flow reactors could also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-{2-[2-Hydroxy-3-(isopropylamino)propoxy]-4,6-dimethylphenyl}ethanone undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The isopropylamino group can be substituted with other amines or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
1-{2-[2-Hydroxy-3-(isopropylamino)propoxy]-4,6-dimethylphenyl}ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-{2-[2-Hydroxy-3-(isopropylamino)propoxy]-4,6-dimethylphenyl}ethanone involves its interaction with specific molecular targets. The hydroxy and isopropylamino groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 1-{2-[2-Hydroxy-3-(isopropylamino)propoxy]phenyl}ethanone
- 1-{2-[2-Hydroxy-3-(isopropylamino)propoxy]-4,6-dimethylphenyl}-1-octanone
- 1-{2-[2-Hydroxy-3-(isopropylamino)propoxy][1,1’-biphenyl]-2-yl}oxy-3-(isopropylamino)-2-propanol
Uniqueness
1-{2-[2-Hydroxy-3-(isopropylamino)propoxy]-4,6-dimethylphenyl}ethanone is unique due to its specific combination of functional groups and structural features
Properties
CAS No. |
22568-66-7 |
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Molecular Formula |
C16H25NO3 |
Molecular Weight |
279.37 g/mol |
IUPAC Name |
1-[2-[2-hydroxy-3-(propan-2-ylamino)propoxy]-4,6-dimethylphenyl]ethanone |
InChI |
InChI=1S/C16H25NO3/c1-10(2)17-8-14(19)9-20-15-7-11(3)6-12(4)16(15)13(5)18/h6-7,10,14,17,19H,8-9H2,1-5H3 |
InChI Key |
ZCDNUQMFEAPUDX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)OCC(CNC(C)C)O)C(=O)C)C |
Origin of Product |
United States |
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